molecular formula C19H23FN4O2S B11276010 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11276010
M. Wt: 390.5 g/mol
InChI Key: GDCGWPLJTOMRBS-UHFFFAOYSA-N
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Description

2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thioamide with a haloketone under basic conditions.

    Introduction of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is introduced through a reaction with cyclohexyl isocyanate.

    Attachment of the 4-Fluorophenylmethyl Group: The final step involves the attachment of the 4-fluorophenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to the combination of the thiazole ring, cyclohexylcarbamoyl group, and fluorophenylmethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H23FN4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H23FN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26)

InChI Key

GDCGWPLJTOMRBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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